molecular formula C14H19NO3 B13857401 Sarcosine, N-(3-phenylpropionyl)-, ethyl ester

Sarcosine, N-(3-phenylpropionyl)-, ethyl ester

Cat. No.: B13857401
M. Wt: 249.30 g/mol
InChI Key: QHFYQHMIIFHSDB-UHFFFAOYSA-N
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Description

Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes an ethyl ester group, a methyl group, and a phenylpropanoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate typically involves the esterification of 2-[methyl(3-phenylpropanoyl)amino]acetic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous acid or base under reflux conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

    Hydrolysis: 2-[methyl(3-phenylpropanoyl)amino]acetic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid, which can then interact with its target. The phenylpropanoyl group may also play a role in binding to specific sites on the target molecule.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavoring agents.

    Ethyl benzoate: An ester with a floral odor, used in perfumes.

Uniqueness

Ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate is unique due to its complex structure, which includes both an ester group and a phenylpropanoyl group. This combination of functional groups allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

ethyl 2-[methyl(3-phenylpropanoyl)amino]acetate

InChI

InChI=1S/C14H19NO3/c1-3-18-14(17)11-15(2)13(16)10-9-12-7-5-4-6-8-12/h4-8H,3,9-11H2,1-2H3

InChI Key

QHFYQHMIIFHSDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(C)C(=O)CCC1=CC=CC=C1

Origin of Product

United States

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